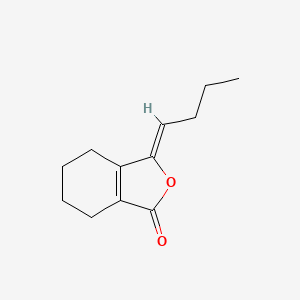

Sedanonic acid lactone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

(3Z)-3-butylidene-4,5,6,7-tetrahydro-2-benzofuran-1-one |

InChI |

InChI=1S/C12H16O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h8H,2-7H2,1H3/b11-8- |

InChI Key |

YHOZXUUDDDOBKS-FLIBITNWSA-N |

SMILES |

CCCC=C1C2=C(CCCC2)C(=O)O1 |

Isomeric SMILES |

CCC/C=C\1/C2=C(CCCC2)C(=O)O1 |

Canonical SMILES |

CCCC=C1C2=C(CCCC2)C(=O)O1 |

Origin of Product |

United States |

Occurrence and Isolation of Sedanonic Acid Lactone

Natural Sources and Botanical Origins

Sedanonic acid lactone has been identified in several plant species, primarily within the Apiaceae family. Its presence is a key characteristic of the chemical profile of these plants.

This compound is a known constituent of Apium graveolens, commonly known as celery. ekb.egresearchgate.net It is considered one of the compounds contributing to the characteristic aroma of the plant. prota4u.org The compound, along with sedanolide (B190483), is a significant phthalide (B148349) found in celery. prota4u.org The Apiaceae family, to which celery belongs, is rich in aromatic plants characterized by the presence of essential oils, and this compound is a recurring component in many of these species. ekb.egresearchgate.net

Meum athamanticum Jacq., another member of the Apiaceae family, has been confirmed to contain this compound. researchgate.netbsbi.org Analysis of the essential oil from the aerial parts of this plant revealed the presence of this compound at a concentration of 0.5%. researchgate.net This identification was established through mass spectrometry (MS) and nuclear magnetic resonance (NMR) techniques. researchgate.net The plant itself is recognized for its strong, sweet aromatic scent when its leaves are crushed. bsbi.org

The dried rhizome of Ligusticum chuanxiong, a traditional Chinese botanical drug, is another significant source of this compound. nih.gov Over 100 metabolites have been isolated and identified from this plant, with this compound being one of the key phthalides. nih.govresearchgate.net Research has also identified a lactone component from Ligusticum chuanxiong (LLC) as a major constituent with potential biological activities. nih.gov

Detection in Meum athamanticum Jacq.

Methodologies for Isolation from Complex Biological Matrices

The isolation of this compound from its natural sources involves a multi-step process that includes initial extraction followed by purification using chromatographic techniques.

The initial step in isolating this compound from plant material is typically an extraction process. Common methods include:

Solvent Extraction: This is a widely used technique where organic solvents are used to extract the desired compounds from the plant matrix. Alcohols like ethanol (B145695) and methanol (B129727) are common choices due to their ability to dissolve a wide range of phytochemicals. scispace.com The selection of the solvent is crucial and can influence the efficiency and selectivity of the extraction.

Steam Distillation: This method is particularly suitable for extracting volatile compounds like those found in essential oils. For instance, the essential oil of Meum athamanticum Jacq. leaves and stems has been extracted using steam distillation. researchgate.net

Soxhlet Extraction: This is a continuous extraction method that offers high efficiency and requires less solvent and time compared to simple maceration. scispace.com However, the high temperatures involved can potentially lead to the degradation of thermally sensitive compounds. scispace.com

Water Maceration: In some cases, water can be used as the extraction solvent. This technique can be advantageous as it may avoid the co-extraction of certain polyphenols that are soluble in alcoholic solvents, simplifying the subsequent purification steps. nih.gov

The choice of extraction method depends on the specific plant material, the chemical properties of the target compound, and the desired purity and yield.

Following extraction, the crude extract, which is a complex mixture of various compounds, needs to be purified to isolate this compound. Chromatography is the primary technique used for this purpose.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These methods are instrumental in both the identification and separation of volatile compounds like this compound. researchgate.netd-nb.info GC separates the components of a mixture, and when coupled with MS, it allows for their structural elucidation. d-nb.info

Liquid Chromatography (LC): LC is a versatile technique used for separating compounds in a liquid mobile phase. For the separation of lactones and their corresponding hydroxy acids, chromatographic separation is crucial, especially when using tandem mass spectrometry (LC/MS/MS) for quantification, to avoid interference between the two forms. nih.gov

Column Chromatography: This is a fundamental preparative chromatographic technique used to separate individual compounds from a mixture. Different stationary phases and mobile phase systems can be employed to achieve the desired separation. For instance, reversed-phase chromatography is a common approach. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation times compared to conventional column chromatography. It is a powerful tool for the final purification of compounds. Methods have been developed using specific columns, such as SB-Aq and amino chromatographic columns, for the qualitative and quantitative analysis of lactones and their related acids. google.com

Simulated Moving Bed (SMB) Chromatography: This is a continuous chromatographic process that can be highly efficient for large-scale separations, offering increased productivity and reduced solvent consumption compared to traditional batch chromatography. mpg.de

The successful isolation of pure this compound often involves a combination of these chromatographic techniques, carefully optimized to suit the specific characteristics of the extract.

Synthetic Methodologies and Chemical Transformations

Total Synthesis Approaches to Sedanonic Acid Lactone and Related Phthalides

Total synthesis provides a means to construct complex natural products from simple, readily available starting materials. researchgate.net For phthalides, these approaches often focus on the efficient construction of the fused bicyclic lactone system.

Stereoselective Synthesis of Enantiomeric Forms

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images, or enantiomers. Asymmetric synthesis aims to produce only one of these enantiomers. ethz.ch The stereoselective synthesis of lactones is crucial as different enantiomers can have distinct biological activities and sensory properties. researchgate.net

Key strategies in the asymmetric synthesis of chiral lactones include:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials, such as amino acids or sugars, to introduce the desired stereochemistry. ethz.ch

Chiral Auxiliaries: A temporary chiral group is attached to the substrate to direct the stereochemical outcome of a key reaction. Once the new stereocenter is set, the auxiliary is removed. ethz.ch

Enantioselective Catalysis: A small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. ethz.ch

A stereoselective total synthesis of both enantiomers of the lactone rugulactone, for example, was achieved using enantioselective allyl additions with α-substituted allylboronic esters as a key step. nih.gov Similarly, the synthesis of all four stereoisomers of sedanolide (B190483), a compound closely related to sedanonic acid, was accomplished, revealing significant sensory differences between the isomers. researchgate.net

Enzymatic Resolution Strategies in Asymmetric Synthesis

Enzymes are highly selective biocatalysts that are increasingly used in asymmetric synthesis. rsc.org One of the most common enzymatic strategies is kinetic resolution, where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two. ethz.chnih.gov

Lipases are a class of enzymes frequently employed for the resolution of racemic alcohols and their derivatives through enantioselective acylation. unipd.it In a typical kinetic resolution, the enzyme acylates one alcohol enantiomer much faster than the other, resulting in a mixture of an acylated enantiomer and the unreacted, non-preferred alcohol enantiomer, which can then be separated. unipd.it This technique has been successfully applied to the synthesis of enantiopure phthalides. For instance, the asymmetric synthesis of sedanolide stereoisomers was achieved using enzymatic resolution of a key bromoalcohol intermediate. researchgate.net

Enantioselective Baeyer–Villiger monooxygenases (BVMOs) represent another class of enzymes used in asymmetric synthesis. They can perform kinetic resolution of racemic ketones to produce enantiomerically enriched lactones. nih.gov

| Strategy | Principle | Example Application |

|---|---|---|

| Stereoselective Synthesis | Creation of specific stereoisomers using chiral reagents or catalysts. ethz.chnih.gov | Synthesis of rugulactone enantiomers using chiral allylboronic esters. nih.gov |

| Enzymatic Kinetic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing separation. nih.gov | Lipase-mediated resolution of a racemic alcohol to produce enantiopure sedanolide. researchgate.netunipd.it |

| Enzyme-Catalyzed Desymmetrization | An enzyme selectively modifies one of two enantiotopic groups in a prochiral substrate. nih.gov | Conversion of a prochiral ketone into a single enantiomer of a lactone. |

Partial Synthesis and Chemical Modifications of Sedanonic Acid

Partial synthesis involves the conversion of a readily available natural product or a closely related synthetic intermediate into a target molecule.

Reduction Reactions for Lactone Formation

The formation of the lactone ring in compounds like sedanolide can be achieved through the reduction of a carboxylic acid precursor. The reduction of sedanonic acid with sodium borohydride (B1222165) has been shown to afford racemic sedanolide. researchgate.net

Esters and lactones can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.orglibretexts.org For example, γ-lactones are reduced by LiAlH₄ to the corresponding 1,4-diols. wikipedia.org Weaker reducing agents, such as diisobutylaluminum hydride (DIBALH), can be used to reduce esters to aldehydes at low temperatures. libretexts.org

Functional Group Interconversions and Derivatization

Functional group interconversions (FGIs) are fundamental reactions in organic synthesis that transform one functional group into another without altering the carbon skeleton. numberanalytics.com These reactions are crucial for creating derivatives of a lead compound to explore structure-activity relationships.

For a molecule like sedanonic acid or its lactone, several functional groups offer sites for modification:

Carboxylic Acid (in Sedanonic Acid): This group can be converted into a variety of derivatives, such as esters or amides, through condensation reactions. solubilityofthings.com

Lactone Ring: The ester bond within the lactone can be hydrolyzed under basic or acidic conditions to yield the corresponding hydroxy acid. libretexts.org

Alkene (Exocyclic Double Bond): The butylidene group's double bond can undergo various addition reactions, such as hydrogenation to form a saturated alkyl chain or halogenation.

| Reagent | Substrate | Product | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Sedanonic Acid | Sedanolide | researchgate.net |

| Lithium Aluminum Hydride (LiAlH₄) | Lactone/Ester | Diol/Primary Alcohol | wikipedia.orglibretexts.org |

| Diisobutylaluminum Hydride (DIBALH) | Lactone/Ester | Aldehyde (at low temp.) | libretexts.org |

Broader Methodologies for Lactone Synthesis with Relevance to this compound Architecture

The synthesis of the phthalide (B148349) core can be accomplished through various modern synthetic methods. Many of these focus on forming the γ-lactone ring via cyclization of a suitable precursor. nih.gov

Several notable methods include:

C-H Bond Functionalization: This atom-economical approach involves the direct conversion of a C-H bond into a C-O or C-C bond to form the lactone ring. nih.gov One such strategy is the direct dehydrogenative lactonization of 2-alkylbenzoic acids, which can be achieved using transition metals, chemical oxidants, or electrochemistry. acs.org

Oxidative Cyclization: o-Alkylbenzoic acids can be cyclized to form phthalides using reagents like sodium bromate (B103136) and sodium hydrogen sulfite (B76179). This method proceeds through the in-situ generation of hypobromous acid, which facilitates the formation of an α-brominated intermediate that subsequently undergoes intramolecular nucleophilic substitution to yield the lactone. researchgate.net

Halolactonization: An alkene is treated with a halogen (e.g., iodine) and a base. The halogen adds to the double bond, and the resulting intermediate is captured intramolecularly by a nearby carboxylic acid group to form the lactone. vanderbilt.edu

Photocatalysis: The use of photocatalysts, such as Ru(bpy)₃Cl₂, provides a mild method for synthesizing γ-lactones from various precursors. organic-chemistry.org

Oxidative Cyclization Protocols

Oxidative cyclization of suitable precursors is a direct approach to forming the lactone ring. These methods often involve the oxidation of a functional group to initiate an intramolecular ring-closing reaction. For instance, the oxidation of o-alkylbenzoic acids can lead to the formation of phthalides, a class of compounds structurally related to this compound. researchgate.net One such method employs a combination of sodium bromate and sodium hydrogen sulfite in a two-phase system, which generates hypobromous acid in situ. researchgate.net This reagent facilitates the formation of an α-brominated intermediate, which then undergoes intramolecular nucleophilic substitution to yield the γ-lactone. researchgate.net Another approach involves the use of [bis(trifluoroacetoxy)iodo]benzene (B57053) and iodine to achieve oxidative cyclization of o-alkyl- or o-aryl-aromatic carboxylic acids, proceeding through an aromatic carbonyloxy radical intermediate to give the corresponding lactones in good yields. researchgate.net

The Baeyer-Villiger oxidation represents a classic and powerful method for converting cyclic ketones into lactones. nih.gov This reaction typically utilizes peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom adjacent to the carbonyl group, expanding the ring and forming the lactone. nih.gov This strategy is a cornerstone in the synthesis of various natural products and their analogs containing lactone moieties. nih.gov

Metal-Catalyzed Lactonization Reactions (e.g., Cu, Ru, Pd, Ag catalysis)

Transition metal catalysis offers a versatile and efficient means to construct lactone rings, often under mild conditions and with high selectivity.

Copper Catalysis: Copper catalysts have been effectively used in lactonization reactions. For example, a copper-catalyzed γ-C(sp³)–H lactonization of aliphatic acids has been developed using Selectfluor as the oxidant. nih.gov This method is notable for its broad substrate scope, including the formation of fused and bridged lactones. nih.gov Copper(II) acetate (B1210297), in conjunction with potassium persulfate, can also catalyze the oxidative cyclization of carboxylic acids to form lactones. researchgate.net Mechanistic studies suggest the involvement of a sulfate (B86663) radical anion in the substrate oxidation. researchgate.net Furthermore, copper-catalyzed cascade reactions, such as the reductive aldolization-lactonization of α,β-unsaturated esters with keto esters, provide a direct route to functionalized γ-lactones. beilstein-journals.org

Ruthenium Catalysis: Ruthenium catalysts are also prominent in lactone synthesis. Soluble ruthenium complexes can catalyze the dehydrogenation of diols to lactones without the need for a solvent or a hydrogen acceptor. pkusz.edu.cn For instance, RuH2(PPh3)4 has been used with acetone (B3395972) as a hydrogen acceptor to convert 1,4-butanediol (B3395766) to γ-butyrolactone in high yield. pkusz.edu.cn Ruthenium-catalyzed cyclocarbonylation of allenyl alcohols provides a highly selective and atom-economical pathway to five- and six-membered lactones under mild conditions. nih.gov Additionally, ruthenium catalysts have been employed in the cycloisomerization of 3-amino-4-alkynyl-2H-chromen-2-ones to synthesize lactone-fused pyrroles. rsc.org

Palladium Catalysis: Palladium-catalyzed reactions are widely used for C-H activation and C-O bond formation, key steps in some lactonization strategies. Palladium(II) acetate can catalyze the direct lactonization of carboxylic acids to form benzofuranones, using an oxidant like phenyliodine(III) diacetate (PIDA). mdpi.com The proposed mechanism involves the formation of a palladacycle intermediate, which is then oxidized to a Pd(IV) species, followed by reductive elimination to yield the lactone. mdpi.com Palladium catalysis has also been utilized in the aminocarbonylative lactonization of amino propargylic alcohols to synthesize bicyclic lactones. rsc.org

Silver Catalysis: Silver(I)-mediated persulfate oxidation of 2-methyl benzoic acids, often co-catalyzed by Copper(II), can lead to the formation of unsaturated γ-lactones. researchgate.net This process is thought to proceed through a 1,5-hydrogen transfer from an intermediate acyloxyl radical. researchgate.net

| Catalyst | Reactants | Product | Key Features |

| Cu(OAc)₂ / K₂S₂O₈ | Carboxylic acids | Lactones | Proceeds via a likely sulfate radical anion mechanism. researchgate.net |

| Cu / Selectfluor | Aliphatic acids | γ-Lactones | Broad scope, including fused and bridged systems. nih.gov |

| RuH₂(PPh₃)₄ | Diols | Lactones | Dehydrogenative cyclization, often with a hydrogen acceptor. pkusz.edu.cn |

| Pd(OAc)₂ / PIDA | Carboxylic acids | Benzofuranones | C-H activation/C-O cyclization pathway. mdpi.com |

| Ag(I) / Persulfate | 2-Methyl benzoic acids | Unsaturated γ-lactones | Involves a 1,5-hydrogen transfer mechanism. researchgate.net |

Hypervalent Iodine Reagent Applications

Hypervalent iodine reagents are attractive alternatives to heavy metals for oxidative transformations due to their low toxicity and mild reactivity. organic-chemistry.orgbeilstein-journals.org Reagents like phenyliodine(III) diacetate (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (PIFA) have been successfully applied in lactone synthesis.

A method utilizing PIDA in combination with potassium bromide enables the direct formation of γ-lactones from carboxylic acids through selective benzylic C-H abstraction. organic-chemistry.org This approach avoids the harsh conditions and side reactions often associated with metal-based oxidation. organic-chemistry.org The proposed mechanism involves the generation of an iodine(III)-bromine species that selectively abstracts a hydrogen atom, leading to oxidative lactonization. organic-chemistry.org Hypervalent iodine reagents can also promote the intramolecular electrophilic cyclization of alkynyl carboxylic acids to produce lactone skeletons. organic-chemistry.org Furthermore, these reagents have been used in domino reactions, for example, the reaction of 1-(p-hydroxyaryl)cyclobutanols with PIDA to produce spiro cyclohexadienone lactones. rsc.org In some palladium-catalyzed lactonizations, hypervalent iodine compounds like PIDA serve as the terminal oxidant to regenerate the active catalyst. mdpi.com

Intramolecular Cyclization Pathways

The formation of this compound fundamentally relies on an intramolecular cyclization event, where a nucleophilic group within a precursor molecule attacks an electrophilic center to form the cyclic ester. youtube.comwikipedia.org A common strategy involves the cyclization of a hydroxy acid. wikipedia.org The stability of the resulting ring is a significant driving force, with γ-lactones (five-membered rings) being particularly favorable. wikipedia.org

The specific pathway can be influenced by the reaction conditions and the nature of the starting material. For instance, α-brominated carboxylic acids can undergo intramolecular nucleophilic substitution to afford γ-lactones. researchgate.net Another pathway involves the intramolecular trapping of a cationic intermediate, such as in halolactonization, where the electrophilic addition of a halogen to an alkene is followed by the attack of a nearby carboxylic acid group. wikipedia.org More complex cascade reactions can also lead to lactone formation. For example, a gold-catalyzed intramolecular cyclization followed by an intermolecular cycloaddition has been developed to construct polycyclic systems. nih.gov Similarly, rhodium-catalyzed intramolecular reductive aldol-type cyclizations can produce β-hydroxylactones with high diastereoselectivity. beilstein-journals.org

Biocatalytic Approaches for Lactone Formation

Enzymatic methods offer a green and highly selective alternative for synthesizing lactones. numberanalytics.com Biocatalysts, such as lipases and monooxygenases, can perform lactonization reactions under mild conditions, often with excellent enantioselectivity. numberanalytics.comnih.gov

Lipases are commonly used to catalyze intramolecular esterification reactions. numberanalytics.com Chemoenzymatic strategies have been developed where an enzymatic resolution step is used to produce enantiomerically enriched intermediates that are then chemically converted to the final lactone product. researchgate.netmdpi.com For example, the enzymatic resolution of allyl alcohols can provide chiral precursors for the synthesis of trans-β-aryl-δ-hydroxy-γ-lactones. mdpi.com

Cytochrome P450 monooxygenases are another class of enzymes capable of catalyzing C-H bond hydroxylation with high regio- and stereoselectivity. nih.gov This capability can be harnessed for lactone synthesis. For instance, a wild-type cytochrome P450 has been shown to selectively hydroxylate decanoic acid at the C5 position, which then undergoes spontaneous lactonization to yield (S)-δ-decalactone with high enantiomeric excess. nih.gov

| Biocatalyst Type | Reaction Type | Key Advantage |

| Lipases | Intramolecular esterification / Kinetic resolution | High enantioselectivity, mild conditions. numberanalytics.commdpi.com |

| Cytochrome P450 | Regio- and stereoselective C-H hydroxylation | Can activate unreactive C-H bonds with high precision. nih.gov |

Analog and Derivative Synthesis Strategies

The synthesis of analogs and derivatives of a target molecule is crucial for understanding its structure-activity relationship and for probing reaction mechanisms.

Structural Modifications for Mechanistic Probing

Synthesizing analogs of this compound with specific structural modifications can provide valuable insights into the mechanisms of the reactions used to form them. For example, in the context of metal-catalyzed C-H activation/lactonization reactions, introducing different substituents on the precursor molecule can elucidate the electronic and steric effects on the reaction outcome. mdpi.com The synthesis of a series of analogs allows for a systematic study of how changes in the substrate structure affect the efficiency and selectivity of the catalytic process.

Isotopically labeled analogs are also powerful tools for mechanistic studies. For instance, kinetic deuterium (B1214612) isotope effect experiments can help determine whether C-H bond cleavage is the rate-determining step in a reaction. torvergata.it Similarly, the use of ¹⁸O-labeled precursors can trace the origin of the oxygen atoms in the final lactone product, providing evidence for proposed reaction intermediates and pathways. torvergata.it The synthesis and fragmentation analysis of various derivatives in mass spectrometry can also help elucidate fragmentation pathways of the parent molecule. d-nb.info

Biosynthesis and Biotransformation Pathways

Precursor Compounds and Metabolic Origins

Sedanonic acid lactone, a natural product found in plants such as celery and Ligusticum chuanxiong, originates from the intricate network of isoprenoid biosynthesis. frontiersin.org Isoprenoids, also known as terpenoids, are a vast class of organic molecules derived from five-carbon isoprene (B109036) units. creative-proteomics.com

All isoprenoids are synthesized from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov Organisms utilize two primary and distinct pathways to produce IPP and DMAPP: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. creative-proteomics.comnih.gov

Mevalonate (MVA) Pathway: Primarily operating in the cytosol of higher plants, as well as in animals, fungi, and archaea, the MVA pathway begins with the condensation of three molecules of acetyl-CoA. nih.govhhu.de A key rate-limiting enzyme in this pathway is HMG-CoA reductase, which converts HMG-CoA to mevalonate. nih.gov

Methylerythritol Phosphate (MEP) Pathway: This pathway is typically found in bacteria, algae, and in the plastids of higher plants. hhu.de It starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate.

In higher plants, there can be crosstalk between these two pathways, allowing for metabolic flexibility in producing the necessary isoprenoid precursors. creative-proteomics.com The synthesis of sesquiterpenes, the class to which the precursor of this compound belongs, generally utilizes precursors derived from the MVA pathway. hhu.de

The C5 units, IPP and DMAPP, serve as the foundational building blocks for larger isoprenoid structures. Through sequential head-to-tail condensation reactions catalyzed by prenyltransferases, longer-chain molecules are formed. Farnesyl diphosphate (FPP), a 15-carbon (C15) isoprenoid, is synthesized by the enzyme FPP synthase, which catalyzes the condensation of two IPP molecules with one DMAPP molecule. nih.govechelon-inc.com

FPP is a critical branch-point intermediate in isoprenoid metabolism. It serves as the direct precursor for all sesquiterpenes and sesquiterpene lactones. wikipedia.orgmdpi.com The biosynthesis of the carbon skeleton of this compound proceeds from FPP, which undergoes cyclization and subsequent oxidative modifications to yield the final structure. d-nb.info

Table 1: Key Precursors in this compound Biosynthesis

| Precursor Compound | Molecular Formula | Pathway of Origin | Role |

|---|---|---|---|

| Isopentenyl Diphosphate (IPP) | C₅H₁₂O₇P₂ | MVA / MEP | C5 Building Block |

| Dimethylallyl Diphosphate (DMAPP) | C₅H₁₂O₇P₂ | MVA / MEP | C5 Starter Unit |

Isoprenoid Pathway Involvement (e.g., Mevalonate and MEP Pathways)

Enzymatic Conversions in Lactone Formation

The transformation of the acyclic FPP into the bicyclic structure of this compound requires a series of precise enzymatic reactions. These conversions are primarily oxidative and lead to the formation of the characteristic γ-lactone ring.

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that are central to the biosynthesis of many secondary metabolites in plants, including terpenoids. frontiersin.orgmdpi.com These enzymes are renowned for their ability to catalyze a wide range of reactions, most notably the insertion of an oxygen atom from O₂ into a C-H bond, a process known as hydroxylation. frontiersin.org

In the biosynthesis of sesquiterpene lactones, CYPs play a pivotal role. mdpi.com Following the initial cyclization of FPP by a terpene synthase, the resulting sesquiterpene hydrocarbon undergoes one or more regio- and stereoselective hydroxylation steps catalyzed by specific CYP enzymes. mdpi.comunito.it This enzymatic oxidation is crucial as it introduces the hydroxyl group necessary for subsequent lactonization. For instance, in the well-studied biosynthesis of other sesquiterpene lactones, a germacrene A oxidase, a type of CYP enzyme, oxidizes the precursor to introduce a carboxyl group, a key step preceding lactone formation. mdpi.com A similar CYP-dependent oxidative process is hypothesized for the formation of the sedanonic acid precursor.

A lactone is a cyclic ester formed by the intramolecular esterification of a hydroxycarboxylic acid. wikipedia.org The formation of the lactone ring, or lactonization, is the final key step in the biosynthesis.

This cyclization can occur through two primary mechanisms:

Enzymatic Lactonization: In some biosynthetic pathways, a specific enzyme, a lactonase or hydrolase, may catalyze the ring-closing reaction.

Spontaneous Lactonization: For many compounds, particularly in the formation of thermodynamically stable five-membered (γ-lactones) and six-membered (δ-lactones) rings, cyclization can occur spontaneously once the hydroxycarboxylic acid precursor is formed. wikipedia.orgmdpi.com Given that this compound is a stable γ-lactone, it is highly plausible that after the CYP-mediated oxidation generates the requisite 4-hydroxycarboxylic acid intermediate, the molecule spontaneously cyclizes to form the final lactone product without the need for an additional dedicated enzyme. mdpi.comnih.gov

Table 2: Enzymatic Steps in Lactone Formation

| Enzymatic Step | Enzyme Class | Function | Precursor | Product |

|---|---|---|---|---|

| Cyclization | Terpene Synthase | Forms cyclic sesquiterpene skeleton | Farnesyl Diphosphate | Sesquiterpene Hydrocarbon |

| Hydroxylation/Oxidation | Cytochrome P450 | Introduces hydroxyl/carboxyl group | Sesquiterpene Hydrocarbon | Hydroxycarboxylic Acid Precursor |

Role of Cytochrome P450 Monooxygenases in Regio- and Stereoselective Hydroxylations

In Vivo Metabolic Fate and Transformations in Biological Systems

Once synthesized in plants or when introduced into other biological systems (e.g., through consumption), this compound is subject to metabolic transformations. The metabolic fate of lactones is generally governed by the chemical reactivity of the ester bond within the ring.

In an aqueous and physiological environment such as blood, the lactone ring is susceptible to pH-dependent, reversible hydrolysis. inchem.org This reaction opens the ring to form the corresponding open-chain hydroxycarboxylic acid, which exists in equilibrium with the lactone form. wikipedia.orginchem.org

The resulting hydroxy acid can then be further metabolized through several pathways common for xenobiotics and endogenous compounds:

Oxidation: The alkyl side chain or the alicyclic ring can undergo further oxidation, including beta-oxidation or additional hydroxylations, to produce more polar metabolites. inchem.org

Conjugation: The hydroxy or carboxylic acid groups can be conjugated with molecules such as glucuronic acid, glycine, or sulfate (B86663). inchem.org This process increases water solubility and facilitates excretion from the body.

Studies on microorganisms have also demonstrated the biotransformation of lactones. Some yeasts and fungi possess enzymes capable of modifying or degrading lactone structures. nih.govmdpi.com For example, the lactone metabolite of a related compound, ligustilide, has been shown to be biologically active, indicating that metabolites of this compound could also have physiological effects. frontiersin.org

Molecular and Cellular Biological Activity Mechanisms

Modulation of Cellular Signaling Pathways

The Nuclear Factor-κB (NF-κB) signaling pathway is a cornerstone in regulating the genetic expression involved in inflammation and immune responses. The inhibition of this pathway is a key mechanism for many anti-inflammatory compounds. For the general class of sesquiterpene lactones, a primary anti-inflammatory mechanism is the inhibition of the NF-κB pathway. researchgate.net This inhibition often occurs through the prevention of the degradation of IκBα and IκBβ, which are inhibitory proteins that sequester NF-κB in the cytoplasm. lookchem.com By preventing IκB degradation, the translocation of the active NF-κB p65 subunit to the nucleus is blocked, thereby suppressing the expression of pro-inflammatory genes. lookchem.com

While direct studies on Sedanonic acid lactone are not extensively available, research on related compounds offers clues. For instance, parthenolide, a well-studied sesquiterpene lactone, is known to target the IκB kinase (IKK) complex, which is crucial for the phosphorylation and subsequent degradation of IκB proteins. acs.org This action effectively halts the NF-κB activation cascade. acs.org The chemical basis for this activity in many sesquiterpene lactones is the presence of an α,β-unsaturated carbonyl group, which can react with nucleophilic residues on key signaling proteins. mdpi.com Although specific experimental data on this compound's effect on the NF-κB pathway is needed, its structural features suggest it may share similar inhibitory potential with other compounds in its class.

The inhibition of the NF-κB pathway directly impacts the production of downstream inflammatory mediators. Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are two key enzymes whose expression is largely controlled by NF-κB. These enzymes are responsible for producing nitric oxide (NO) and prostaglandins, respectively, which are potent mediators of inflammation.

Studies on compounds structurally related to this compound, isolated from plants like Cnidium officinale, have demonstrated significant anti-inflammatory effects. researchgate.netmdpi.com These compounds were shown to inhibit the release of NO in lipopolysaccharide (LPS)-stimulated macrophage cells and to suppress the mRNA expression of both iNOS and COX-2. researchgate.netmdpi.com This suggests that the anti-inflammatory action of these phthalide (B148349) lactones is mediated through the downregulation of these critical pro-inflammatory enzymes. researchgate.netmdpi.com For example, in one study, compounds such as ligustilidiol and senkyunolide H, which are related to this compound, were tested for their ability to inhibit NO production. researchgate.net

| Compound | IC50 (µM) |

|---|---|

| Falcarindiol | 4.31 ± 5.22 |

| 6-hydroxy-7-methoxy-dihydroligustilide | 152.95 ± 4.23 |

| Ligustilidiol | 72.78 ± 5.13 |

| Senkyunolide H | 173.42 ± 3.22 |

Nuclear Factor Kappa-light-chain-enhancer of Activated B cells (NF-κB) Pathway Inhibition

Enzymatic and Receptor Interactions

Pancreatic lipase (B570770) is a critical enzyme in the digestion and absorption of dietary fats. idexx.com Its inhibition is a well-established therapeutic strategy for managing obesity. plantaedb.com Natural products, including various types of lactones, have been explored as sources of pancreatic lipase inhibitors. plantaedb.com The mechanism of action for many lipase inhibitors involves binding to the lipase enzyme, often through a covalent bond with the active site serine residue, which renders the enzyme inactive. chemsrc.com

For example, Orlistat, a derivative of the natural β-lactone lipstatin, acts as a potent irreversible inhibitor by forming a covalent bond with the serine hydroxyl group in the active site of gastric and pancreatic lipases. nih.gov The integrity of the β-lactone ring is considered essential for this inhibitory activity. nih.gov this compound is a γ-lactone, a five-membered ring structure. nih.govlookchem.com While this structural motif is common in natural products, specific studies evaluating the direct inhibitory effect and mechanism of this compound on pancreatic lipase are not currently available in the reviewed literature.

The chemical reactivity of a molecule often determines its biological activity. Many sesquiterpene lactones contain an α-methylene-γ-lactone group or other α,β-unsaturated carbonyl structures. mdpi.com These structures act as Michael acceptors, making them susceptible to nucleophilic attack by biological macromolecules. mdpi.com The thiol groups of cysteine residues in proteins are potent nucleophiles and are often the target of such electrophilic compounds. mdpi.com

The reaction, a Michael-type addition, results in the alkylation of the cysteine residue, forming a stable covalent bond. mdpi.com This irreversible modification can alter the protein's structure and function, leading to the inhibition of enzymes or transcription factors. mdpi.com For instance, the inhibition of the NF-κB pathway by the sesquiterpene lactone helenalin (B1673037) is attributed to the direct alkylation of a cysteine residue on the p65 subunit of NF-κB. mdpi.com This mechanism is also proposed for the anti-inflammatory effects of other sesquiterpene lactones, where the addition of exogenous cysteine can reverse their inhibitory effects. nih.gov Given that this compound contains an α,β-unsaturated lactone system, it is plausible that its biological activities could be mediated through similar interactions with cysteine thiol groups, though direct experimental evidence is required for confirmation.

Protein Kinase C (PKC) comprises a family of serine/threonine kinases that are integral to a wide array of cellular signaling processes, including cell proliferation, differentiation, and apoptosis. The PKC family is divided into several isozymes, which can have distinct, and sometimes opposing, biological roles. nih.gov Consequently, the development of isozyme-specific inhibitors or activators is a significant area of research. vulcanchem.com

Despite the importance of PKC as a therapeutic target, a review of the current scientific literature did not yield any studies specifically investigating the interaction between this compound and any of the Protein Kinase C isoforms. Therefore, information regarding its potential inhibitory activity or isotype specificity is not available at this time.

Interactions with Thiol Groups and Cysteine Residues

Cellular Mechanistic Investigations of Differential Cell Proliferation Effects

The influence of this compound on cell proliferation is an area of growing interest, particularly concerning its potential anticancer activities. The mechanisms are thought to be multifaceted, involving the induction of programmed cell death (apoptosis), disruption of the cellular oxidative state, mitochondrial interference, and inhibition of essential macromolecular synthesis.

Induction of Apoptosis Mechanisms (e.g., Caspase Activation, Bcl-2 Modulation)

Apoptosis is a critical process of programmed cell death essential for tissue homeostasis. Its dysregulation is a hallmark of cancer. While direct studies on this compound are not extensively available, research on extracts from Ligusticum chuanxiong, which contains this compound, and other related lactones suggests a potential role in modulating apoptotic pathways. nih.govnih.gov

The primary mechanism involves the intrinsic or mitochondrial pathway of apoptosis. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2 itself) and pro-apoptotic members (like Bax). mdpi.comoatext.com The ratio of these proteins determines the cell's fate. A shift in this balance towards pro-apoptotic proteins leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. mdpi.com This, in turn, activates a cascade of enzymes called caspases, particularly the initiator caspase-9 and the executioner caspase-3, which carry out the dismantling of the cell. oatext.com

Studies on other sesquiterpene lactones have demonstrated their ability to induce apoptosis in cancer cells by altering the Bax/Bcl-2 ratio and activating caspases. For instance, Dehydrocostus lactone has been shown to induce apoptosis and cause DNA fragmentation in human gastrinoma cancer cells.

Table 1: Effects of Related Lactones on Apoptotic Markers

| Compound/Extract | Cell Line | Observed Effects | Reference |

|---|---|---|---|

| Dehydrocostus lactone | BON-1 (gastrinoma) | Induction of apoptosis, sub-G1 cell cycle arrest, DNA fragmentation | mdpi.com |

| Ligusticum chuanxiong Extract | - | Exhibits anti-apoptotic properties in certain contexts | nih.govnih.gov |

| Falcarindiol (from Cnidium officinale) | MCF-7 (breast cancer) | Induction of G0/G1 cell cycle block, typical apoptotic effects | researchgate.net |

Note: This table presents data for related compounds and extracts to infer the potential activity of this compound.

Disruption of Cellular Redox Balance and Reactive Oxygen Species (ROS) Generation

Cellular redox homeostasis is the delicate balance between the production of reactive oxygen species (ROS) and their elimination by antioxidant systems. youtube.com An excess of ROS leads to oxidative stress, which can damage cellular components like DNA, proteins, and lipids, ultimately triggering apoptosis. Many anticancer compounds exert their effects by selectively increasing ROS levels in cancer cells, which often have a compromised antioxidant capacity compared to normal cells.

Extracts from Ligusticum chuanxiong have been noted for their antioxidant properties in some studies, suggesting they can scavenge ROS. nih.govfrontiersin.orgtandfonline.com However, the pro-oxidant or antioxidant activity of a specific compound can be context-dependent. It is plausible that under certain conditions, particularly within the tumor microenvironment, this compound could contribute to an increase in intracellular ROS, disrupting the redox balance and promoting cell death. The α,β-unsaturated lactone structure present in many bioactive lactones is known to react with cellular nucleophiles, such as the thiol groups in glutathione, a key cellular antioxidant. This depletion of antioxidants can lead to a buildup of ROS and subsequent oxidative stress.

Mitochondrial Dysfunction Pathways

Mitochondria are central to both cellular energy production and the intrinsic apoptotic pathway. Mitochondrial dysfunction is a key convergence point for signals related to ROS production and apoptosis. The loss of mitochondrial membrane potential (MMP) is a critical event that often precedes the release of cytochrome c and full-blown apoptosis.

Research on related lactone compounds provides evidence for this mechanism. Dehydrocostus lactone, for example, was found to cause a significant loss of MMP in cancer cells. mdpi.com Such a disruption in mitochondrial function impairs ATP production and further elevates ROS levels, creating a vicious cycle that amplifies the apoptotic signal. Given that this compound shares a core structural framework with other bioactive lactones, it is hypothesized that it may also induce mitochondrial dysfunction as part of its mechanism for inhibiting cell proliferation.

Inhibition of Nucleic Acid and Protein Synthesis

The ability of a cell to proliferate is fundamentally dependent on its capacity to replicate its DNA and synthesize the proteins necessary for growth and division. cuny.edu Some cytotoxic agents function by directly interfering with these processes. They can act by intercalating into DNA, inhibiting key enzymes like topoisomerases, or blocking the function of ribosomes, the cellular machinery for protein synthesis. nih.govnih.gov

Currently, there is no specific research available that investigates the effects of this compound on nucleic acid or protein synthesis. This represents a significant gap in the understanding of its biological activity. Future studies are needed to determine if this compound shares mechanisms with other cytotoxic agents that target these fundamental cellular processes.

Neuroprotective Mechanisms and Effects

In contrast to its potential pro-apoptotic effects in cancer cells, constituents of Ligusticum chuanxiong have demonstrated protective effects on neurons, particularly under conditions of stress like ischemia, which involves both hypoxia (lack of oxygen) and hypoglycemia (lack of glucose). researchgate.net

Mitigation of Neuronal Impairment Under Hypoxic/Hypoglycemic Conditions

Cerebral ischemia, or stroke, leads to a cascade of detrimental events in the brain, including excitotoxicity, oxidative stress, inflammation, and apoptosis, resulting in neuronal death. Extracts from Ligusticum chuanxiong have been studied for their neuroprotective effects in animal models of ischemic stroke.

In studies using a middle cerebral artery occlusion (MCAO) model in mice, which simulates an ischemic stroke, pretreatment with a methanol (B129727) extract of Chuanxiong Rhizoma significantly reduced the volume of brain infarction and suppressed the inflammatory response mediated by astrocytes and microglia. researchgate.net These findings suggest that compounds within the extract can mitigate the damage caused by hypoxic and hypoglycemic conditions. While the studies did not isolate the effects of this compound, its presence in the extract suggests it may contribute to the observed neuroprotection. The antioxidant and anti-inflammatory activities reported for the plant's constituents are likely key to this protective effect. tandfonline.com

Table 2: Neuroprotective Effects of Ligusticum chuanxiong Extract in an Ischemic Stroke Model

| Experimental Model | Treatment | Key Findings | Reference |

|---|---|---|---|

| MCAO in Mice | Methanol extract of Chuanxiong Rhizoma | Significantly decreased brain infarction volumes | |

| MCAO in Mice | Methanol extract of Chuanxiong Rhizoma | Suppressed activation of astrocytes and microglia | researchgate.net |

| MCAO in Mice | Methanol extract of Chuanxiong Rhizoma | Improved neurological deficit scores |

Note: This table summarizes the effects of the whole plant extract, from which this compound is derived.

Structure Activity Relationship Sar Studies

Identification of Pharmacophoric Elements

A pharmacophore represents the essential steric and electronic features of a molecule required to interact with a specific biological target. unina.it For Sedanonic acid lactone, which is chemically identified as (3Z)-3-butylidene-4,5,6,7-tetrahydro-2-benzofuran-1(3H)-one, the core pharmacophoric element is widely considered to be its α,β-unsaturated γ-lactone system. nih.govcore.ac.uk This motif is a common feature in a vast number of biologically active natural products. mdpi.comnih.govmdpi.com The arrangement of a hydrogen bond acceptor (the carbonyl oxygen), a Michael-type acceptor (the β-carbon of the double bond), and a lipophilic region (the fused cyclohexene (B86901) and butylidene groups) constitutes the primary pharmacophore. In related compounds, the minimum pharmacophoric elements often consist of an aromatic or lipophilic ring and a key heteroatom group at a specific distance. drugdesign.org

The development of a pharmacophore model typically involves selecting a set of active ligands, analyzing their conformations, assigning pharmacophoric features, and superimposing them to find a common 3D arrangement. unina.it Such models are then used in virtual screening to identify new compounds with the potential for similar biological activity. jppres.comscholarsresearchlibrary.comdovepress.com

Significance of the α,β-Unsaturated Carbonyl System (α-methylene-γ-lactone, cyclopentenone)

The biological activity of many natural lactones is intrinsically linked to the presence of an α,β-unsaturated carbonyl moiety, often in the form of an α-methylene-γ-lactone or a cyclopentenone ring. core.ac.ukacs.org This structural feature functions as an electrophilic center, making it susceptible to nucleophilic attack by biological macromolecules, such as proteins. core.ac.ukrsc.org

The primary mechanism is believed to be a Michael-type addition reaction, where nucleophilic residues in proteins, particularly the sulfhydryl groups of cysteine, react with the electrophilic β-carbon of the unsaturated system. core.ac.uk This covalent modification of target proteins can lead to the inhibition of their function, which is a common mechanism for the anti-inflammatory and cytotoxic effects observed in sesquiterpene lactones (STLs). core.ac.ukacs.org Studies on various STLs have confirmed that the α-methylene-γ-lactone moiety is a crucial requirement for their bioactivity. mdpi.comacs.org

| Structural Feature | Significance in Biological Activity | Primary Mechanism | Reference Example |

|---|---|---|---|

| α,β-Unsaturated γ-Lactone | Essential for cytotoxicity and anti-inflammatory effects. | Michael-type addition with protein nucleophiles (e.g., Cys residues). | Parthenolide, Helenalin (B1673037) core.ac.ukmdpi.com |

| α,β-Unsaturated Cyclopentenone | Contributes to bioactivity through alkylation. | Michael-type addition. | Paeonilactone C |

| Fused Carbocyclic Ring | Modulates lipophilicity, shape, and receptor fit. | Steric and hydrophobic interactions. | Guaianolides acs.org |

Influence of Stereochemistry on Biological Potency

Stereochemistry, the three-dimensional arrangement of atoms, can have a profound impact on the biological activity of a molecule. oup.com Differences in stereoisomers can lead to significant variations in potency and efficacy because biological targets like enzymes and receptors are chiral environments, and interactions are highly dependent on a precise 3D fit. oup.comnih.gov

While specific studies on the stereoisomers of this compound are not extensively documented, research on related lactone classes provides strong evidence for the importance of stereochemistry. For many sesquiterpene lactones, the stereochemistry of the lactone ring fusion (cis or trans) dramatically influences their biological effects. nih.govresearchgate.net For instance, in feeding trials with grasshoppers, trans-fused STLs were found to be significantly more deterrent than their cis-fused diastereomers. researchgate.net Similarly, studies on diterpenoid lactones have shown that the geometry (Z or E form) of the double bond on the lactone ring influences antiproliferative effects. acs.org

In some related phthalide (B148349) structures, it has been noted that the stereochemistry at the C-3 position was not a critical determinant for certain biological activities, suggesting that the influence of stereochemistry can be context-dependent. researchgate.net However, for most complex natural products, specific stereoisomers are required for potent activity. The synthesis of specific stereoisomers is often a key goal in drug development to isolate the most active and least toxic form of a compound. oup.comnih.gov Given the chiral centers in this compound, it is highly probable that its different stereoisomers would exhibit distinct biological potencies.

| Compound Class | Stereochemical Feature | Impact on Biological Activity | Source |

|---|---|---|---|

| Sesquiterpene Lactones (STLs) | Lactone ring fusion (cis vs. trans) | trans-fused isomers showed greater herbivore deterrence than cis-fused isomers. | oup.comresearchgate.net |

| Synthetic Terpenoid Lactones | trans-isomers | trans-isomers were more cytotoxic than cis-isomers. | mdpi.com |

| Diterpenoid Lactones | Double bond geometry (Z vs. E) | Isomeric form of the C-12-C-13 double bond influences antiproliferative effect. | acs.org |

| Phthalides | Stereocenter at C-3 | Reported as not being determinant for some activities in specific analogues. | researchgate.net |

Role of Ancillary Functional Groups on Activity Modulation

Studies on other lactones demonstrate the significant impact of such modifications:

Hydroxyl and Ester Groups: In QSAR studies of sesquiterpene lactones, the presence of hydroxyl (OH) groups was found to sometimes decrease potency, potentially by altering hydrogen bonding interactions or increasing polarity. nih.gov Conversely, the type and position of ester groups can fine-tune activity.

Lipophilic Moieties: The lipophilicity of a lactone is often correlated with its ability to cross cell membranes. nih.gov The butylidene and cyclohexene components of this compound contribute significantly to its hydrophobic character, which would be a key factor in its bioavailability and interaction with lipophilic pockets in target proteins.

Methoxy (B1213986) Groups: In studies of phthalide derivatives, the number and position of methoxy groups on the aromatic ring were found to be important for optimal antifungal activity, with dimethoxy-substituted compounds showing higher activity than mono-methoxy ones. nih.gov

These examples underscore that modifications to the non-pharmacophoric parts of the this compound scaffold, such as altering the length or functionality of the alkylidene chain or introducing substituents on the cyclohexene ring, would likely lead to significant changes in biological activity.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. spu.edu.sy By quantifying molecular properties, known as descriptors, QSAR models can predict the activity of new compounds and provide insight into the mechanisms of action. ajrconline.org

Although specific QSAR studies focused solely on this compound are not prominent in the literature, extensive QSAR analyses have been performed on structurally related classes like sesquiterpene lactones (STLs). acs.orgnih.govmdpi.comdntb.gov.ua These studies provide a framework for understanding which properties are likely to govern the activity of this compound.

Key findings from QSAR studies on STLs indicate that biological activity is strongly correlated with:

Electronic and Reactivity Descriptors: The presence and reactivity of electrophilic centers (Michael acceptors) are paramount. Descriptors related to the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and electron affinity often feature in predictive models, quantifying the molecule's ability to accept electrons from a biological nucleophile. acs.org

Hydrophobicity/Lipophilicity: Lipophilicity, commonly expressed as logP, is crucial for membrane transport and interaction with hydrophobic binding sites. QSAR models for STLs often show a dependency on hydrophobic properties. mdpi.comdntb.gov.ua

A hypothetical QSAR analysis of this compound analogues would likely involve calculating these types of descriptors to build a predictive model.

| Descriptor Class | Specific Descriptor Example | Relevance to Biological Activity | Source |

|---|---|---|---|

| Hydrophobic | logP (Octanol-Water Partition Coefficient) | Relates to membrane permeability and hydrophobic interactions. | spu.edu.symdpi.com |

| Electronic | LUMO Energy, Electron Affinity, Dipole Moment | Quantifies electrophilicity and potential for polar interactions. | acs.org |

| Steric/Topological | Molecular Weight, Molar Refractivity, Shape Indices | Describes the size, bulk, and shape of the molecule, affecting receptor fit. | acs.orgdntb.gov.ua |

| Constitutional | Number of H-bond donors/acceptors, Number of rotatable bonds | Relates to potential for specific interactions and conformational flexibility. | nih.gov |

Design and Synthesis of Analogues for SAR Elucidation

The design and synthesis of analogues are a cornerstone of medicinal chemistry, providing the empirical data needed to establish structure-activity relationships. mdpi.commdpi.com For this compound, a systematic synthetic campaign would allow for the validation of hypotheses generated from pharmacophore modeling and QSAR studies.

Based on SAR studies of related lactones, several synthetic strategies could be employed to probe the SAR of this compound:

Modification of the Lactone Ring: Replacing the lactone oxygen with a nitrogen atom to create an α,β-unsaturated γ-lactam is a common strategy. This allows for tuning of the electrophilicity of the Michael acceptor by attaching various substituents to the nitrogen, thereby modulating reactivity and bioactivity. acs.org

Alteration of the Alkylidene Side Chain: The butylidene group could be varied in length (e.g., propylidene, pentylidene) or functionality (e.g., introducing polar groups) to investigate the importance of its lipophilicity and size for optimal activity.

Saturation of the Double Bond: Synthesizing the corresponding saturated lactone by reducing the exocyclic double bond would serve as a crucial control experiment. In many related systems, this modification leads to a significant loss of activity, confirming the essential role of the Michael acceptor. mdpi.com

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the separation of sedanonic acid lactone from complex matrices, such as essential oils and plant extracts. These techniques exploit the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds like this compound. When coupled with mass spectrometry (MS), it provides a robust method for both qualitative and quantitative analysis. In GC-MS analysis, the sample is vaporized and separated in the GC column, and the eluted compounds are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound. d-nb.infonih.gov

This compound has been identified in various essential oils using GC-MS. d-nb.info For instance, it was detected as a component in the essential oil of Meum athamanticum Jacq. d-nb.info The mass spectrum of this compound typically shows a molecular ion peak (M+), which corresponds to its molecular weight, and a series of fragment ions that are characteristic of its structure. d-nb.info The fragmentation pattern provides valuable information for structural elucidation. d-nb.info

Key GC-MS data for this compound is available in public databases. The NIST Mass Spectrometry Data Center, for example, provides reference spectra for this compound. nih.gov The Kovats retention index, a relative measure of a compound's elution time in GC, is another important parameter used for its identification. For this compound, the standard non-polar Kovats retention index has been reported as 1711. nih.gov

Enantioselective GC can also be employed to separate the different stereoisomers of this compound, which is crucial for determining the enantiomeric distribution in natural products. nih.gov

Table 1: GC and GC-MS Parameters for this compound Analysis

| Parameter | Value/Description | Reference |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | d-nb.infonih.gov |

| Kovats Retention Index (Standard Non-polar) | 1711 | nih.gov |

| NIST Number | 374194 | nih.gov |

| Top Peak (m/z) | 163 | nih.gov |

| Second Highest Peak (m/z) | Not specified | nih.gov |

| Third Highest Peak (m/z) | 150 | nih.gov |

| Column Type (example) | CP Sil 5 CB (Capillary) | vulcanchem.com |

| Column Dimensions (example) | 25 m length, 0.25 mm diameter | vulcanchem.com |

| Temperature Program (example) | 50°C to 230°C at 3 K/min | vulcanchem.com |

High-Performance Liquid Chromatography (HPLC) and HPLC-Diode Array Detection-Mass Spectrometry (HPLC-DAD-MS)

High-performance liquid chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of a wide range of compounds, including lactones. nih.govadvancechemjournal.comresearchgate.net When coupled with a diode array detector (DAD) and a mass spectrometer (MS), HPLC provides comprehensive analytical data. rsc.orgmdpi.comnih.gov HPLC separates compounds based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase. advancechemjournal.com

For the analysis of lactones, reversed-phase HPLC is commonly used, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water with an acidic modifier. nih.govrsc.org The DAD detector measures the absorbance of the eluting compounds over a range of wavelengths, providing information about their chromophores. The MS detector provides mass-to-charge ratio information, which aids in identification and structural elucidation. rsc.orgmdpi.com

HPLC-DAD-MS methods have been successfully developed for the simultaneous characterization and quantification of various lactones in plant extracts. rsc.orgresearchgate.net These methods are validated for linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy to ensure reliable results. rsc.org While specific HPLC methods for this compound are not extensively detailed in the provided context, the general principles and applications for similar lactones are well-established. nih.govrsc.orgresearchgate.net

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a highly sensitive and selective analytical technique used for the identification and quantification of compounds in complex mixtures. rsc.orgnih.govnih.gov This method is particularly useful for analyzing trace levels of compounds and for structural characterization through fragmentation analysis. rsc.orgddtjournal.com

In LC-ESI-MS/MS, the sample is first separated by liquid chromatography. The eluent is then introduced into the mass spectrometer through an electrospray ionization (ESI) source, which generates charged molecules. These ions are then subjected to tandem mass spectrometry (MS/MS), where specific precursor ions are selected and fragmented to produce characteristic product ions. nih.govnih.gov This process, often performed in multiple reaction monitoring (MRM) mode, provides high specificity and sensitivity for quantitative analysis. nih.gov

LC-ESI-MS/MS has been widely applied to the analysis of various lactones and other natural products in biological and plant matrices. nih.gov The technique allows for the identification of metabolites and provides detailed structural information based on fragmentation patterns. rsc.org For instance, studies on other lactones have demonstrated the power of LC-ESI-MS/MS in identifying different isomers and in elucidating their fragmentation pathways. nih.gov

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.comchromatographyonline.com SFC offers several advantages over traditional liquid chromatography, including faster analysis times, reduced solvent consumption, and the ability to analyze a wide range of compounds, from non-polar to polar. mdpi.comchromatographyonline.com

The technique is considered an advanced application of gas chromatography and can be coupled with various detectors, including mass spectrometry. mdpi.comfrontiersin.org SFC is particularly well-suited for the separation of chiral compounds and has found applications in the analysis of natural products, including terpene lactones. mdpi.comeuropeanpharmaceuticalreview.com The selection of the stationary phase and the composition of the mobile phase (supercritical fluid with a modifier) are crucial for achieving optimal separation. mdpi.comfrontiersin.org While specific applications of SFC for the analysis of this compound are not detailed in the provided search results, its successful use for other lactones and structurally similar compounds suggests its potential applicability. mdpi.com

Thin-Layer Chromatography (TLC) and Over-Pressured Layer Chromatography (OPLC)

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and qualitative analysis of compounds. savemyexams.comresearchgate.netuad.ac.id It involves a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel or alumina (B75360) coated on a plate, and a mobile phase, a solvent or solvent mixture, that moves up the plate by capillary action. savemyexams.com The separation is based on the differential adsorption and solubility of the compounds in the two phases. savemyexams.com

TLC can be used to monitor the progress of reactions, to identify compounds by comparing their retention factor (Rf) values with standards, and for the preliminary purification of compounds. researchgate.netnih.gov Visualization of the separated spots can be achieved under UV light or by spraying with specific reagents. bjbms.org For instance, various visualizing agents like sulfuric acid or specific reagents for functional groups can be used to detect different classes of compounds. illinois.edu TLC has been employed in the analysis of plant extracts containing various secondary metabolites, including coumarins and flavonoids, which are structurally related to lactones. bjbms.org

Over-pressured layer chromatography (OPLC) is an advanced form of planar chromatography that combines the advantages of TLC and HPLC. jcscientific.com In OPLC, the solvent is forced to flow through the adsorbent layer under pressure, which results in higher efficiency, shorter analysis times, and better resolution compared to conventional TLC. nih.govjcscientific.com OPLC allows for the use of smaller particle size adsorbents and can be used for both analytical and semi-preparative separations. jcscientific.com

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound. These methods provide detailed information about the molecular formula, functional groups, and the connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of hydrogen and carbon atoms, respectively. nih.govufrgs.br Two-dimensional (2D) NMR experiments, including COSY, HSQC, and HMBC, are used to establish the connectivity between atoms. d-nb.info For example, ¹H NMR can be used for the quantitative analysis of sesquiterpene lactones in a crude mixture. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. ufrgs.br For this compound, the IR spectrum would show characteristic absorption bands for the carbonyl group of the lactone and the carbon-carbon double bond. nih.gov

Mass spectrometry (MS), as discussed in the context of chromatographic techniques, is also a crucial spectroscopic method for structural elucidation. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which can be used to determine its elemental composition. d-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds like this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide critical data on the chemical environment of the individual atoms within the molecule.

¹H NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For lactones, characteristic chemical shifts are observed for protons adjacent to the oxygen atom of the lactone ring and those on the alkyl side chains. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. hmdb.ca The chemical shifts of the carbon atoms in this compound are indicative of their functional groups, such as the carbonyl carbon of the lactone, olefinic carbons of the butylidene group, and the aliphatic carbons of the cyclohexane (B81311) ring. nih.gov Two-dimensional NMR techniques like COSY, HSQC, and HMBC are often employed to establish the connectivity between protons and carbons, leading to an unambiguous assignment of the entire molecular structure. researchgate.net

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Lactone Carbonyl (C=O) | - | 165-185 |

| Olefinic Proton (=CH-) | 5.0-7.5 | 100-150 |

| Proton on carbon alpha to lactone oxygen (-O-CH-) | 3.5-4.5 | 60-90 |

| Alkyl Protons (-CH₂, -CH₃) | 0.8-2.5 | 10-40 |

Mass Spectrometry (MS) Fragmentation Analysis for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, which has a molecular formula of C₁₂H₁₆O₂, the expected molecular weight is approximately 192.25 g/mol . nih.gov

In a mass spectrometer, the molecule is ionized, and the resulting molecular ion is then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure. Common fragmentation pathways for lactones include the loss of neutral molecules like carbon monoxide (CO) and water (H₂O). researchgate.net For this compound, the fragmentation pattern would likely involve cleavage of the butylidene side chain and fragmentation of the lactone ring. d-nb.infolibretexts.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the elemental composition of the parent ion and its fragments. researchgate.netmdpi.com

**Table 2: Predicted Mass Spectrometry Fragmentation for this compound (C₁₂H₁₆O₂) ** Note: This table is based on general fragmentation patterns of lactones and related compounds. researchgate.netlibretexts.org

| m/z (mass-to-charge ratio) | Possible Fragment | Interpretation |

|---|---|---|

| 192 | [C₁₂H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 164 | [M - CO]⁺ | Loss of Carbon Monoxide |

| 174 | [M - H₂O]⁺ | Loss of Water |

| 137 | [M - C₄H₇]⁺ | Loss of Butyl Radical |

| 163 | [M - C₂H₅]⁺ | Loss of Ethyl Radical |

| 150 | [M - C₃H₆]⁺ | Loss of Propene |

Chiroptical Spectroscopy (e.g., CD Spectrum) for Stereochemical Assignment

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is an essential technique for determining the absolute configuration (stereochemistry) of chiral molecules like this compound. biorxiv.orgmdpi.com CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. biorxiv.org The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule. mdpi.com

For this compound, the CD spectrum would exhibit characteristic Cotton effects (positive or negative bands) that are directly related to its specific enantiomeric form. tum.de By comparing the experimental CD spectrum with theoretical spectra calculated for different possible stereoisomers, the absolute configuration of the chiral centers in the molecule can be assigned. nih.gov This technique is crucial for understanding the biological activity of natural products, as different enantiomers often exhibit different physiological effects. biorxiv.orglibretexts.org

Method Validation Parameters for Analytical Assays

To ensure that an analytical method for the quantification of this compound is reliable and suitable for its intended purpose, it must be validated. adryan.comeurachem.org Method validation involves assessing several key parameters to demonstrate the method's performance characteristics. ich.org

Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)

Linearity: This parameter assesses the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. ich.org A linear relationship is typically evaluated by analyzing a series of standards of known concentrations and plotting the instrument response against the concentration. researchgate.net The linearity is often expressed by the correlation coefficient (r²) of the calibration curve, with a value greater than 0.99 generally considered acceptable. researchgate.net

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.gov It is often determined by analyzing a series of blank samples and calculating the mean signal plus a certain multiple (typically 3) of the standard deviation of the blank signals. reddit.com

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.gov It is usually determined in a similar way to the LOD, but with a higher multiple (typically 10) of the standard deviation of the blank signals. reddit.com

Table 3: Typical Method Validation Parameters for HPLC-based Assays Note: These values represent typical ranges for validated analytical methods and are not specific to a this compound assay. researchgate.netresearchgate.netresearchgate.net

| Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (r²) | > 0.99 |

| LOD | 0.1 - 2.5 µg/mL |

| LOQ | 0.3 - 10 µg/mL |

Precision, Accuracy, and Recovery

Precision: This parameter expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. inorganicventures.com Precision is usually expressed as the relative standard deviation (RSD) of the results. It can be evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). aoac.org

Accuracy: Accuracy refers to the closeness of the mean of a set of results to the true or accepted reference value. inorganicventures.com It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material) or by performing recovery studies on a sample spiked with a known amount of the analyte. ich.org

Recovery: Recovery is a measure of the accuracy of an analytical method, determined by adding a known amount of the analyte to a sample (spiking) and then measuring the concentration of the analyte in the spiked and unspiked samples. eurachem.org The percentage of the added analyte that is detected is the recovery. Acceptable recovery values are typically in the range of 80-120%. researchgate.net

Table 4: Typical Precision, Accuracy, and Recovery Parameters Note: These values represent typical ranges for validated analytical methods and are not specific to a this compound assay. ich.orgresearchgate.netaoac.org

| Parameter | Typical Acceptance Criteria |

|---|---|

| Precision (RSD) | < 15% |

| Accuracy (% difference from true value) | ± 15% |

| Recovery (%) | 80 - 120% |

Future Research Directions and Perspectives

Advancements in Asymmetric and Green Synthesis of Sedanonic Acid Lactone

Future synthetic efforts will likely pivot towards more efficient, stereoselective, and environmentally sustainable methods for producing this compound. The principles of green chemistry, which prioritize waste prevention, atom economy, and energy efficiency, are becoming central to modern organic synthesis. acs.org Methodologies such as microwave-assisted synthesis and the use of eco-friendly solvents are key strategies in this domain. mdpi.comsemanticscholar.org

The development of catalytic asymmetric syntheses is crucial for accessing specific stereoisomers, which may possess distinct biological activities. frontiersin.orgmdpi.combeilstein-journals.org Chemoenzymatic approaches, which utilize the high specificity of enzymes, represent a promising avenue for achieving high enantiopurity, as demonstrated in the synthesis of related phthalides like sedanolide (B190483). researchgate.net The use of biocatalysts can often circumvent the need for protecting groups, thereby streamlining synthetic routes and reducing waste. acs.org

Furthermore, novel catalytic systems are expected to play a significant role. This includes the application of photocatalysis, which uses visible light to drive chemical reactions, and the development of robust metal-based or organocatalytic systems for lactonization. rsc.orgorganic-chemistry.org For instance, copper/nitroxyl catalyst systems have shown high efficiency in the aerobic oxidative lactonization of diols under mild conditions, using air as the oxidant. organic-chemistry.org

Table 1: Emerging Green Synthesis Strategies for Lactones

| Strategy | Key Features | Potential Advantage for this compound Synthesis |

|---|---|---|

| Biocatalysis/Chemoenzymatic Synthesis | Utilizes enzymes for specific transformations (e.g., resolution, reduction). researchgate.net | High stereoselectivity to produce specific enantiomers; mild reaction conditions. |

| Photocatalysis | Employs light as an energy source to initiate reactions. rsc.org | Energy-efficient and provides alternative reaction pathways. |

| Green Catalysts | Uses non-toxic, recyclable catalysts (e.g., Cu/nitroxyl systems). organic-chemistry.org | Reduces hazardous waste and environmental impact. |

| Solvent-Free/Aqueous Media | Conducts reactions in water or without organic solvents. semanticscholar.orgorganic-chemistry.org | Minimizes volatile organic compound (VOC) emissions and simplifies purification. |